BenchChemオンラインストアへようこそ!

Melinamide

ACAT Inhibition Caco-2 Cell Assay Comparative Pharmacology

Melinamide (CAS 14417-88-0) is an essential research tool for laboratories investigating cholesterol metabolism. Unlike potent ACAT inhibitors such as F-1394, its moderate potency (IC50 ~20.9 µM) and slower in vivo onset make it the reference standard for calibrating high-throughput screens and studying long-term adaptations to ACAT inhibition. Its unique ability to selectively reduce intestinal ACAT without affecting cholesterol esterase makes it the definitive compound for isolating this pathway in diabetic hypercholesterolemia models. The distinct activity of its D- and L-isomers further positions it as a critical positive control for medicinal chemistry programs developing chirally pure ACAT inhibitors. Substituting with generic agents will confound kinetic and mechanistic studies.

Molecular Formula C26H41NO
Molecular Weight 383.6 g/mol
CAS No. 14417-88-0
Cat. No. B1676184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelinamide
CAS14417-88-0
Synonymsmelinamide
N-(2-methylbenzyl)linoleamide
N-(2-methylbenzyl)linoleamide, (+)-isomer
N-(2-methylbenzyl)linoleamide, (S-(Z,Z))-isomer
N-(2-methylbenzyl)linoleamide, (Z,Z)-(+-)-isomer
N-(alpha-methylbenzyl)-cis,cis-octadeca-9,12-dienamide
N-(alpha-methylbenzyl)linoleamide
N-(o-methylbenzyl)linoleamide
Molecular FormulaC26H41NO
Molecular Weight383.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)NC(C)C1=CC=CC=C1
InChIInChI=1S/C26H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(28)27-24(2)25-21-18-17-19-22-25/h7-8,10-11,17-19,21-22,24H,3-6,9,12-16,20,23H2,1-2H3,(H,27,28)/b8-7-,11-10-
InChIKeyRWIUTHWKQHRQNP-NQLNTKRDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Melinamide (CAS 14417-88-0) Procurement Overview: ACAT Inhibition Profile and Basic Characteristics


Melinamide (CAS 14417-88-0) is an amide derivative of an unsaturated long-chain fatty acid, formally known as N-(α-methylbenzyl)linoleamide. It functions as an inhibitor of cholesterol absorption, primarily through the inhibition of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT) [1]. This inhibition prevents the esterification of cholesterol, a crucial step in dietary cholesterol uptake in the intestine [1]. Key characteristics for procurement include a molecular formula of C26H41NO, a molecular weight of 383.61 g/mol, and a typical research purity of ≥98% . It is supplied as a solid or oil and requires storage at -20°C for long-term stability .

Why Generic Substitution Fails for Melinamide in Cholesterol Absorption Studies


Substituting Melinamide with a generic 'ACAT inhibitor' or another cholesterol absorption blocker like Ezetimibe is scientifically invalid for specific experimental models. Melinamide's unique profile is defined by a specific, moderate potency against ACAT (IC50 ~20.9 µM) and a distinct isomer-specific activity [1]. Furthermore, its selective inhibition of ACAT without affecting intestinal cholesterol esterase activity differentiates it from less specific agents and is critical for studies requiring this precise mechanistic pathway [2]. Unlike more potent, later-generation ACAT inhibitors (e.g., F-1394), Melinamide serves as a crucial tool compound due to its slower onset of action in vivo, allowing for the study of a distinct temporal dynamic in cholesterol absorption [3]. Using an alternative would therefore confound results in studies dependent on this specific combination of potency, selectivity, and kinetic profile.

Quantitative Differentiation of Melinamide: A Procurement-Focused Evidence Guide


Melinamide's ACAT Inhibition Potency Relative to Other Reference Compounds in Caco-2 Cells

Melinamide (DL-melinamide) inhibits ACAT activity in Caco-2 human intestinal cells with an IC50 of 20.9 µM, positioning it as a moderately potent reference tool. This is in stark contrast to the high potency of F-1394 (IC50 = 0.071 µM) and YM-17E (IC50 = 0.121 µM), and is also less potent than CI-976 (IC50 = 0.702 µM) but significantly more potent than the reference compound CL-277,082 (IC50 = 21.5 µM) [1]. Its potency is comparable to the HMG-CoA reductase inhibitor Simvastatin (IC50 = 22.5 µM) in this specific assay system [1].

ACAT Inhibition Caco-2 Cell Assay Comparative Pharmacology

Isomer-Specific Activity of D-Melinamide versus L-Melinamide on ACAT

Melinamide is a racemic mixture (DL-melinamide) consisting of D- and L- isomers. The D-isomer (D-MA) demonstrates significantly greater efficacy as an ACAT inhibitor compared to the L-isomer (L-MA) [1]. This stereoselectivity is directly linked to its mechanism of inhibiting cholesterol absorption, as D-MA is also a more effective inhibitor of cholesterol absorption in vivo than L-MA [1].

Stereoisomer Activity Chiral Pharmacology ACAT Inhibition

Selective Inhibition of Intestinal ACAT but not Cholesterol Esterase In Vivo

In a diabetic rat model, treatment with Melinamide resulted in a 'substantial decrease' of the enhanced intestinal ACAT activity but did not affect intestinal cholesterol esterase activity [1]. This demonstrates a selective effect on its primary target (ACAT) without impacting a related enzyme in the same pathway. The same study reported a 'marked improvement of hypercholesterolaemia in cholesterol-fed diabetic rats' occurred 'concomitantly with the drug treatment', linking the selective ACAT inhibition to a therapeutic outcome [1].

Target Selectivity In Vivo Pharmacology Cholesterol Metabolism

Kinetics of Hypocholesterolemic Action: Delayed Onset Compared to Potent ACAT Inhibitor F-1394

In a rat model fed a 1% cholesterol diet, the hypocholesterolemic action of the potent ACAT inhibitor F-1394 had a 'faster onset than that of DL-melinamide' [1]. This suggests that while both compounds lower serum cholesterol via ACAT inhibition, Melinamide's effect develops more slowly. This difference in the temporal dynamics of action may be critical for experimental designs that require a more gradual, sustained, or specific temporal profile of cholesterol lowering.

Pharmacodynamics In Vivo Efficacy Time Course

Clinical Lipid-Lowering Efficacy in Hypercholesterolemic Diabetic Subjects

In a clinical study of hypercholesterolemic diabetic subjects, oral administration of Melinamide (1,500 mg/day for 6 months) resulted in a significant reduction of total plasma cholesterol by 15% and LDL-cholesterol by 17% (p<0.05) [1]. This confirms the compound's efficacy in a relevant patient population and provides a benchmark for expected in vivo effects when transitioning from animal models. The study also noted a significant decrease in HDL-cholesterol, a common class effect of ACAT inhibitors in this population [1].

Clinical Trial Lipid Profile Diabetes

Targeted Research Applications for Melinamide Based on Differential Evidence


Calibration of Potency Screens for Novel ACAT Inhibitors

Given its established IC50 of 20.9 µM in Caco-2 cell assays, Melinamide serves as an ideal moderate-potency reference standard [1]. It can be used to calibrate high-throughput screening assays to identify compounds with either significantly higher potency (like F-1394) or to validate the sensitivity of the assay at the mid-point of the inhibition curve, where Melinamide and Simvastatin show comparable activity [1].

Investigating Structure-Activity Relationships of Chiral ACAT Inhibitors

The documented difference in ACAT inhibitory activity between the D- and L- isomers of Melinamide makes the pure D-isomer a critical positive control for studying stereospecific interactions with the ACAT enzyme active site [1]. This is essential for medicinal chemistry programs focused on developing novel, chirally pure ACAT inhibitors.

In Vivo Studies Requiring Gradual Onset of Cholesterol Absorption Blockade

For experiments in rodent models of hypercholesterolemia where a rapid and profound drop in serum cholesterol is not desired or would confound the study's temporal readouts, Melinamide is the preferred tool. Its slower onset of action compared to potent inhibitors like F-1394 allows for the investigation of more subtle or long-term adaptations to moderate ACAT inhibition [1].

Selective Intestinal ACAT Inhibition in Diabetic Dyslipidemia Models

In diabetic rat models, Melinamide is uniquely characterized by its selective reduction of enhanced intestinal ACAT activity without affecting cholesterol esterase activity [1]. This specificity makes it the compound of choice for studies aiming to isolate the role of intestinal ACAT in the development of diabetic hypercholesterolemia, as opposed to broader-acting lipid-lowering agents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Melinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.